molecular formula C6H12O6 B7949172 L-Psicose CAS No. 41847-54-5

L-Psicose

Cat. No. B7949172
CAS RN: 41847-54-5
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-ZXEDONINSA-N
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Description

Synthesis Analysis

L-Psicose is currently produced using an in vitro enzymatic isomerization of D-fructose, resulting in low yield and purity . A specific synthetic route for the preparation of D- and this compound derivatives has been developed, starting from D- and L-ribose .


Molecular Structure Analysis

The molecular structure of D-psicose (or this compound) is β-pyranose form with a 2C5 (or 5C2) conformation . Orientations of two OH groups at C-3 and C-5 positions are axial, therefore an intramolecular hydrogen bonding can be observed .


Chemical Reactions Analysis

Escherichia coli natively possesses a thermodynamically favorable pathway to produce D-psicose from D-glucose through a series of phosphorylation-epimerization-dephosphorylation steps . To increase carbon flux towards D-psicose production, a series of genetic modifications to pathway enzymes, central carbon metabolism, and competing metabolic pathways have been introduced .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H12O6, an average mass of 180.156 Da, and a monoisotopic mass of 180.063385 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C .

Scientific Research Applications

  • Food Industry Applications : D-Psicose acts as an ideal sucrose substitute due to its relative sweetness and low energy content. It exhibits beneficial physiological functions like blood glucose suppression, reactive oxygen species scavenging, and neuroprotective effects. It also enhances gelling behavior and flavor in food processing (Mu et al., 2012).

  • Maillard Reaction with Proteins : D-Psicose is effective in the Maillard reaction, a chemical process between amino acids and reducing sugars. It has been shown to induce structural changes and higher antioxidant activity in proteins like β-lactoglobulin, which is significant for food processing (Zeng et al., 2013).

  • Antiviral Properties : L-Psicose has demonstrated efficacy as an antiviral agent in treating herpes simplex keratitis in a mouse model, suggesting potential applications in antiviral therapies (Muniruzzaman et al., 2016).

  • Metabolic Health Benefits : Studies indicate that D-psicose can improve insulin sensitivity and glucose tolerance, potentially making it a promising compound for treating type 2 diabetes mellitus (Hossain et al., 2011).

  • Intestinal Absorption and Excretion : D-Psicose is well-absorbed in the intestine and rapidly excreted, primarily through urine, with a short duration of action. This pharmacokinetic profile is important for its potential as a food additive or therapeutic agent (Tsukamoto et al., 2014).

  • Enhancement of Food Properties : D-Psicose can improve the properties of proteins through the Maillard reaction, enhancing the functionality of food products, such as increasing antioxidant activity and altering food texture (O'charoen et al., 2015).

Future Directions

Due to the high price of both enantiomers of psicose, there is a need for more efficient production methods . The viability of whole-cell catalysis as a sustainable alternative to in vitro enzymatic synthesis for the accessible production of D-psicose has been demonstrated . This could lead to more widespread use of L-Psicose as a low-calorie sweetener and bulking agent in food products .

properties

IUPAC Name

(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-ZXEDONINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474831
Record name L-Psicose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16354-64-6
Record name Psicose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Psicose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSICOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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